Methyl 2-ethoxy-5-sulfamoylbenzoate
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Overview
Description
Methyl 2-ethoxy-5-sulfamoylbenzoate: is an organic compound with the molecular formula C10H13NO5S. It is a derivative of benzoic acid, featuring an ethoxy group at the second position and a sulfamoyl group at the fifth position. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-ethoxy-5-sulfamoylbenzoate typically involves the reaction of 2-ethoxybenzoic acid with sulfamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-ethoxybenzoic acid, sulfamoyl chloride, pyridine.
Reaction Conditions: The reaction mixture is stirred at room temperature for several hours.
Product Isolation: The product is isolated by filtration and purified using recrystallization techniques.
Industrial Production Methods
For large-scale industrial production, the process is optimized to increase yield and purity. The use of continuous flow reactors and automated systems ensures consistent production. The reaction parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-ethoxy-5-sulfamoylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The sulfamoyl group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form sulfonic acid derivatives.
Common Reagents and Conditions
Substitution: Reagents such as halides and nucleophiles are used under basic or acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Major Products Formed
Substitution: Formation of various substituted benzoates.
Reduction: Formation of amine derivatives.
Oxidation: Formation of sulfonic acid derivatives.
Scientific Research Applications
Methyl 2-ethoxy-5-sulfamoylbenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of methyl 2-ethoxy-5-sulfamoylbenzoate involves its interaction with specific molecular targets. The sulfamoyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-methoxy-5-sulfamoylbenzoate: Similar structure but with a methoxy group instead of an ethoxy group.
Methyl 2-ethoxy-5-aminobenzoate: Similar structure but with an amino group instead of a sulfamoyl group.
Ethyl 2-ethoxy-5-sulfamoylbenzoate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 2-ethoxy-5-sulfamoylbenzoate is unique due to the presence of both an ethoxy group and a sulfamoyl group, which confer specific chemical and biological properties
Properties
IUPAC Name |
methyl 2-ethoxy-5-sulfamoylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5S/c1-3-16-9-5-4-7(17(11,13)14)6-8(9)10(12)15-2/h4-6H,3H2,1-2H3,(H2,11,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FADKRPQNKOPOQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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